molecular formula C20H23F4N3O2 B1397806 tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate CAS No. 1082950-48-8

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Cat. No.: B1397806
CAS No.: 1082950-48-8
M. Wt: 413.4 g/mol
InChI Key: DLLYEBNXXOZNAR-UHFFFAOYSA-N
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Description

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a fluoro-substituted phenyl ring, an imidazole ring, and a piperidine carboxylate group

Preparation Methods

The synthesis of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the fluoro-substituted phenyl group. The piperidine ring is then synthesized and attached to the imidazole moiety. Finally, the tert-butyl carboxylate group is introduced to complete the synthesis .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Scientific Research Applications

tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro-substituted phenyl ring and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate include other fluoro-substituted phenyl derivatives and imidazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture. The presence of the trifluoromethyl group and the tert-butyl carboxylate group in this compound provides unique properties, such as increased lipophilicity and stability .

Biological Activity

Tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate (CAS Number: 1082950-48-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a piperidine ring, an imidazole moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C20H23F4N3O2C_{20}H_{23}F_{4}N_{3}O_{2}, with a molecular weight of 413.42 g/mol .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
A375 (melanoma)3.9Induction of apoptosis via ERK pathway
SW480 (colon cancer)2.6Inhibition of PI3K-Akt signaling
SKM28 (leukemia)8.0Blockade of CDC42 activity

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of CDC42, a member of the Rho GTPase family involved in various cellular processes including cell cycle progression and cytoskeletal dynamics. Inhibition of CDC42 can lead to reduced tumor growth and metastasis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • CDC42 Inhibition : The compound disrupts CDC42 signaling pathways, leading to decreased cell motility and invasiveness .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Study on Melanoma Cells

A recent study evaluated the effects of this compound on A375 melanoma cells, demonstrating that it significantly reduced cell viability and induced apoptosis through activation of the ERK pathway. The study reported an IC50 value of 3.9 μM, indicating strong anticancer potential .

Colon Cancer Research

In another investigation involving SW480 colon cancer cells, this compound exhibited an IC50 value of 2.6 μM. The researchers concluded that its mechanism involved inhibition of the PI3K-Akt pathway, which is critical for cancer cell survival and proliferation .

Properties

IUPAC Name

tert-butyl 4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F4N3O2/c1-19(2,3)29-18(28)27-8-6-12(7-9-27)17-25-11-16(26-17)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10-12H,6-9H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLYEBNXXOZNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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